(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester is an organic compound characterized by the presence of a trifluoromethylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of sodium trifluoromethanesulfinate (CF3SO2Na) or trifluoromethanesulfonyl chloride (CF3SO2Cl) as reagents . The reaction conditions often require a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also critical to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reactions are typically carried out in solvents such as dichloromethane or acetonitrile under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce the corresponding alcohols or amines.
Scientific Research Applications
(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and its ability to modulate biochemical pathways.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of (1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological membranes and enzymes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl trifluoromethanesulfonate: This compound is closely related and is used as a powerful methylating agent in organic synthesis.
Triflamides and Triflimides: These compounds share the trifluoromethylsulfanyl group and are used in various applications, including as reagents and catalysts in organic reactions.
Uniqueness
(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C9H16F3NO2S |
---|---|
Molecular Weight |
259.29 g/mol |
IUPAC Name |
tert-butyl N-[1-(trifluoromethylsulfanyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C9H16F3NO2S/c1-6(5-16-9(10,11)12)13-7(14)15-8(2,3)4/h6H,5H2,1-4H3,(H,13,14) |
InChI Key |
LDDUBPWHLIKALL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC(F)(F)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.